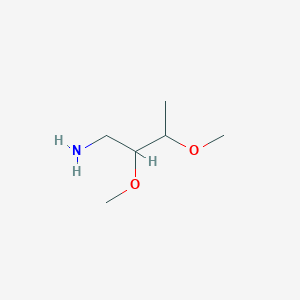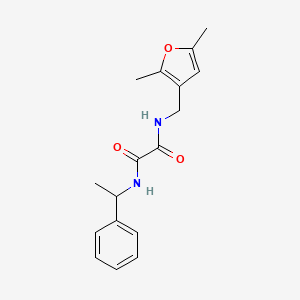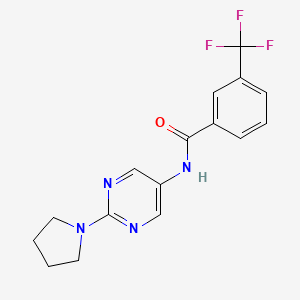
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene, also known as PFPB, is a fluorinated aromatic compound that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a strong odor. The unique properties of PFPB make it an ideal candidate for various applications in the field of chemistry and biology.
Wirkmechanismus
The mechanism of action of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is not fully understood; however, it is believed to interact with certain proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene has been shown to have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells. 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene has also been shown to have an effect on the central nervous system, including the modulation of certain neurotransmitters such as dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
The unique properties of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene make it an ideal candidate for various applications in the laboratory. Its high solubility in organic solvents and its ability to dissolve certain organic compounds make it an ideal solvent for chemical reactions. However, due to its strong odor and potential toxicity, 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene should be handled with care in the laboratory.
Zukünftige Richtungen
There are several future directions for the use of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene in scientific research. One potential application is in the field of drug discovery, where 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene could be used as a scaffold for the synthesis of new compounds with potential therapeutic properties. Another potential application is in the field of material science, where 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene could be used as a coating material for various surfaces. Additionally, 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene could be used in the development of new imaging agents for use in medical imaging.
Synthesemethoden
The synthesis of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene can be achieved through various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The most common method for synthesizing 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is the Friedel-Crafts acylation reaction, which involves the reaction of benzene with pentafluoropropionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene has been extensively used in scientific research for various applications such as chemical synthesis, material science, and biological research. It is commonly used as a building block for the synthesis of other fluorinated compounds due to its unique properties. 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene has also been used as a solvent for the dissolution of certain organic compounds and as a coating material for various surfaces.
Eigenschaften
IUPAC Name |
1-fluoro-4-(1,1,5,5,5-pentafluoropentyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6/c12-9-4-2-8(3-5-9)10(13,14)6-1-7-11(15,16)17/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMFFZXVJROFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCC(F)(F)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B2384804.png)
![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)
![3-[2-Oxo-2-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2384806.png)

![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)


![5-((3-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384817.png)


![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)

